Cyclohexyl(ethyl)imino-lambda6-sulfanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

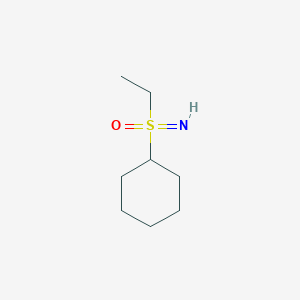

Cyclohexyl(ethyl)imino-lambda6-sulfanone, also known as S-ethylcyclohexanesulfinamide, is a chemical compound with the molecular formula C8H17NOS and a molecular weight of 175.29 g/mol . This compound is characterized by the presence of a cyclohexyl group, an ethyl group, an imino group, and an oxo-lambda6-sulfane group.

Wirkmechanismus

Target of Action

The primary targets of Cyclohexyl-ethyl-imino-oxo-lambda6-sulfane are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .

Biochemical Pathways

As research progresses, we can expect to gain a better understanding of the pathways this compound influences and the downstream effects of such interactions .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of Cyclohexyl-ethyl-imino-oxo-lambda6-sulfane’s action are currently unknown. As more research is conducted, we will gain a clearer picture of these effects and how they contribute to the compound’s overall activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how Cyclohexyl-ethyl-imino-oxo-lambda6-sulfane behaves in a biological system . .

Vorbereitungsmethoden

The synthesis of Cyclohexyl(ethyl)imino-lambda6-sulfanone typically involves the reaction of cyclohexylamine with ethyl sulfinyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Analyse Chemischer Reaktionen

Cyclohexyl(ethyl)imino-lambda6-sulfanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the imino group to an amine group using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Chemistry

Cyclohexyl(ethyl)imino-lambda6-sulfanone serves as a versatile building block in organic synthesis. It can be utilized in various reactions such as:

- Oxidation : Converting the compound into sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

- Reduction : Transforming the imino group into an amine group with reducing agents such as lithium aluminum hydride.

- Substitution Reactions : Substituting the ethyl group with other alkyl or aryl groups through nucleophilic substitution.

Biology

Research has indicated potential biological activities of this compound:

- Antimicrobial Properties : Studies are ongoing to evaluate its effectiveness against various microbial strains.

- Anticancer Activity : Initial findings suggest that this compound may exhibit properties that could be harnessed for cancer treatment. It may sensitize tumor cells to chemotherapy and radiation therapy by inhibiting specific cellular pathways involved in DNA damage response .

Medicine

The compound is under investigation for its therapeutic applications, particularly:

- Cancer Therapy : As a potential agent in combination therapies targeting specific cancer types, leveraging its ability to interfere with DNA repair mechanisms .

- Pharmaceutical Development : Its role as an intermediate in the synthesis of more complex pharmaceutical compounds is being explored.

Case Studies and Research Findings

Vergleich Mit ähnlichen Verbindungen

Cyclohexyl(ethyl)imino-lambda6-sulfanone can be compared with similar compounds such as:

This compound derivatives: These compounds have similar structures but with different substituents on the cyclohexyl or ethyl groups.

Sulfinamides: Compounds like N-ethylsulfinamide share the sulfinamide functional group but differ in the attached alkyl or aryl groups.

Sulfoxides and sulfones: These compounds are oxidation products of sulfinamides and have different chemical and biological properties.

Biologische Aktivität

Cyclohexyl(ethyl)imino-lambda6-sulfanone is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies, patents, and chemical databases.

Chemical Structure and Properties

This compound can be described by its chemical formula C8H15NOS. The compound features a sulfanone moiety, which is characterized by a sulfur atom bonded to an oxygen atom and a nitrogen-containing group. This structure is pivotal for its biological interactions.

The biological activity of this compound primarily involves its role as an inhibitor of specific cellular pathways. Research indicates that compounds with similar structures can inhibit Ataxia Telangiectasia and Rad3-related (ATR) protein kinase activity, which is crucial for DNA damage response and cell cycle regulation in cancer cells .

Key Mechanisms:

- Inhibition of ATR : By inhibiting ATR, the compound may sensitize tumor cells to DNA-damaging agents, enhancing the efficacy of chemotherapy .

- Induction of Synthetic Lethality : In cancer cells deficient in G1 checkpoint controls (e.g., p53 mutations), ATR inhibition can lead to premature chromatin condensation and cell death, suggesting a potential therapeutic strategy for specific cancer types .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Cancer Cell Line Study : A study evaluated the effects of this compound on human breast cancer cell lines. The compound was found to significantly decrease cell proliferation and induce apoptosis through ATR pathway modulation.

- Combination Therapy : In another case study, the compound was used in combination with conventional chemotherapeutics (e.g., cisplatin). The results indicated enhanced effectiveness compared to monotherapy, suggesting potential for use in combination therapies for resistant cancer types.

Research Findings

Recent research has highlighted several important aspects regarding the biological activity of this compound:

- Pharmacological Properties : The compound exhibits promising pharmacological properties with minimal side effects, making it a candidate for further clinical development.

- In Vitro Efficacy : Multiple studies have confirmed its efficacy in reducing tumor cell viability and enhancing sensitivity to DNA-damaging agents .

- Potential Applications : Beyond oncology, there is potential for application in other areas such as autoimmune diseases where modulation of cellular responses is beneficial.

Eigenschaften

IUPAC Name |

cyclohexyl-ethyl-imino-oxo-λ6-sulfane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NOS/c1-2-11(9,10)8-6-4-3-5-7-8/h8-9H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNVJQUHPMNHIAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=N)(=O)C1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.